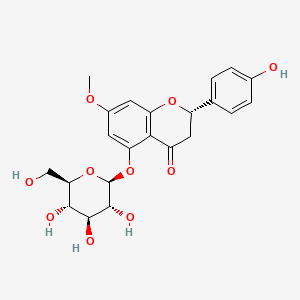
2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a pyrimidine ring substituted with diamine groups, a chlorophenylmethyl group, and an ethyl group, along with an oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted pyrimidine precursors with chlorophenylmethyl and ethyl groups under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Pyrimidinediamine, 6-chloro-, 3-oxide
- 2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide
Uniqueness
2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
67412-31-1 |
|---|---|
Molecular Formula |
C13H15ClN4O |
Molecular Weight |
278.74 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine |
InChI |
InChI=1S/C13H15ClN4O/c1-2-11-10(12(15)18(19)13(16)17-11)7-8-3-5-9(14)6-4-8/h3-6,16,19H,2,7,15H2,1H3 |
InChI Key |
ZWCGQUMUTNISIG-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=N)N(C(=C1CC2=CC=C(C=C2)Cl)N)O |
Canonical SMILES |
CCC1=NC(=N)N(C(=C1CC2=CC=C(C=C2)Cl)N)O |
Synonyms |
pyrimethamine 3-N-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


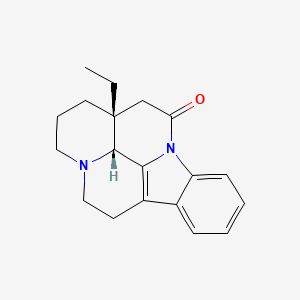

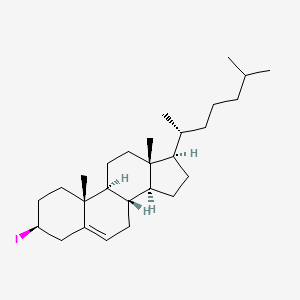



![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)
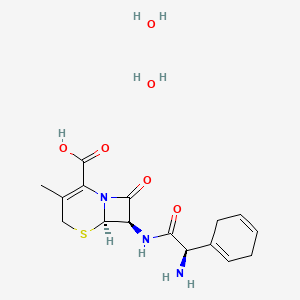
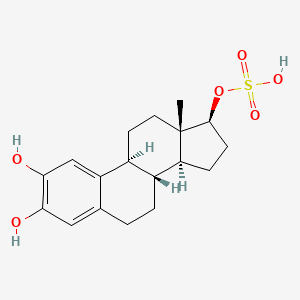
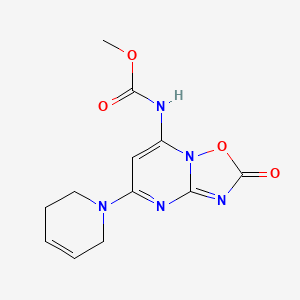
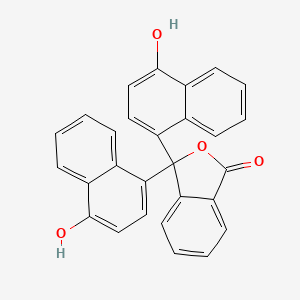
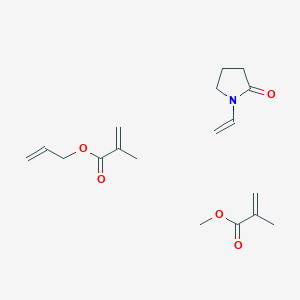
![6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)
